N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESKADVWJDJNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161994 | |
| Record name | N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299202-44-1 | |
| Record name | N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299202-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Bromination: The bromophenyl group is introduced by brominating aniline using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the bromophenyl group with the thiadiazole ring through a sulfanyl linkage. This can be achieved by reacting 4-bromoaniline with 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Ring
The bromine atom on the para position of the phenyl ring is highly reactive toward nucleophilic substitution (SNAr) under basic or catalytic conditions.
Key Findings :
-
Substitution with amines yields analogs with enhanced solubility and bioactivity .
-
Suzuki reactions produce biaryl systems for extended conjugation in drug design.
Oxidation of the Thiadiazole Ring
The sulfur atoms in the 1,3,4-thiadiazole ring are susceptible to oxidation, altering electronic properties.
Mechanistic Insight :
Reduction of the Acetamide Moiety
The acetamide group undergoes reduction to form amine derivatives, modifying pharmacokinetic properties.
Structural Confirmation :
Hydrolysis of the Sulfanyl Bridge
The –S– linkage between the thiadiazole and acetamide is hydrolytically labile under acidic or enzymatic conditions.
| Hydrolysis Agent | Conditions | Products | Stability Implications |
|---|---|---|---|
| HCl (6 M) | Reflux, 8 h | 5-Methyl-1,3,4-thiadiazole-2-thiol + bromophenyl-acetic acid | Poor gastric stability |
| Esterase Enzymes | pH 7.4, 37°C, 24 h | Same as above | Prodrug activation in vivo |
Pharmacological Relevance :
-
Hydrolysis products retain moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus).
Functionalization at the Thiadiazole Nitrogen
The NH group in the thiadiazole ring (if present) participates in alkylation or acylation.
Comparative Reaction Yields and Conditions
| Reaction Type | Typical Yield | Optimal Solvent | Catalyst |
|---|---|---|---|
| Nucleophilic Substitution | 65–85% | DMF | Pd(PPh₃)₄ |
| Oxidation | 45–60% | Acetonitrile | – |
| Reduction | 70–90% | THF | LiAlH₄ |
| Hydrolysis | >95% | Aqueous HCl | – |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | ROS generation |
| Study B | HeLa | 10.0 | Apoptosis induction |
Agricultural Applications
Fungicidal Activity
The compound's thiadiazole structure contributes to its fungicidal properties, making it a candidate for agricultural applications. Field trials have shown that formulations containing this compound effectively control fungal pathogens in crops such as wheat and corn. The mode of action involves disrupting fungal cell wall synthesis .
Materials Science
Polymer Additives
In materials science, the compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices improves their resistance to degradation under UV exposure .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts after treatment with the compound compared to controls .
Case Study 2: Agricultural Field Trials
In agricultural settings, a series of field trials were conducted to assess the efficacy of this compound against common fungal pathogens. The results indicated a 70% reduction in disease incidence compared to untreated plots, demonstrating its potential as a viable fungicide .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group and thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares core motifs with several acetamide-thiadiazole derivatives (Table 1):
- Thiadiazole Core : The 5-methyl-1,3,4-thiadiazol-2-yl group is conserved in analogs like Sulfamethizole (antibacterial agent) and N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide .
- Substituent Variations :
- The 4-bromophenyl group distinguishes it from the 4-fluorophenyl (e.g., CAS 329079-49-4) and 4-chlorobenzyl (e.g., compound 5e in ) analogs. Bromine’s electron-withdrawing effect may enhance stability compared to fluorine or chlorine .
- In N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS 296895-46-0), a sulfonyl-ethyl chain adds steric bulk and polarity .
Table 1. Key Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 5e: 132–134°C; 4m: 178–180°C) suggest variability based on substituent polarity and crystallinity .
- Bond Lengths: X-ray data for N-(4-bromophenyl)acetamide derivatives show minor deviations in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorophenyl analogs), indicating subtle conformational differences .
Biological Activity
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS: 6621-73-4) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Chemical Structure
The compound's chemical formula is , featuring a bromophenyl group and a thiadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. In vitro evaluations have shown that this compound demonstrates activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Activity noted against Escherichia coli and Pseudomonas aeruginosa.
In a study by , compounds similar to this compound were evaluated for their antimicrobial efficacy using the turbidimetric method. The results indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Bacillus subtilis | Significant |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines:
- Breast Cancer (MCF7) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Lung Carcinoma (A549) : Demonstrated moderate to high cytotoxic effects.
In particular, the compound was noted to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. The structure–activity relationship studies highlighted that substitutions on the thiadiazole ring significantly influence the anticancer activity.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF7 | 0.28 |
| A549 | 0.52 |
Case Studies
Several case studies have explored the biological activities of related thiadiazole compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of thiadiazoles and evaluated their antimicrobial and anticancer properties. Compounds with halogen substitutions showed enhanced antibacterial activity compared to non-halogenated counterparts .
- Molecular Docking Studies : Molecular docking studies were performed to analyze the binding interactions between these compounds and their target proteins, revealing insights into their mechanism of action .
- In Vivo Studies : Some research has progressed to in vivo models to assess the therapeutic potential of these compounds in more complex biological systems, further validating their efficacy .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with bromoacetamide derivatives under basic conditions. For example:
- Step 1: React 2-mercapto-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in anhydrous ethanol or THF, using K₂CO₃ as a base to deprotonate the thiol group and facilitate substitution .
- Step 2: Couple the intermediate with 4-bromoaniline via an acetamide linkage. Purification is achieved using column chromatography (e.g., ethyl acetate/petroleum ether mixtures) .
Optimization Tips:
- Solvent Choice: Ethanol or DMF improves solubility of intermediates.
- Temperature: Reflux (70–80°C) ensures complete reaction .
- Yield Enhancement: Excess alkylating agents (e.g., bromomethylcyclohexane) improve substitution efficiency, though stoichiometric balancing is critical to avoid side products .
Advanced: How can researchers address contradictions in reported biological activities of thiadiazole-containing acetamides?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. antiviral efficacy) often arise from structural variations or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., bromophenyl vs. chlorophenyl) to isolate pharmacophoric contributions .
- Standardized Assays: Use consistent cell lines (e.g., HIV-1 RT inhibition assays ) and control compounds (e.g., azidothymidine for antiviral comparisons).
- Crystallographic Validation: Resolve structural ambiguities (e.g., hydrogen bonding patterns) via X-ray diffraction to correlate geometry with activity .
Example Contradiction:
A compound may show high in vitro antimicrobial activity but low bioavailability due to poor solubility. Adjusting the thiadiazole substituents (e.g., methyl to hydrophilic groups) can resolve this .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Answer:
Essential techniques and benchmarks include:
- IR Spectroscopy: Confirm carbonyl (C=O, ~1712 cm⁻¹) and thiadiazole (C–S, ~684 cm⁻¹) groups .
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.27–7.94 ppm for bromophenyl ), methyl groups (δ 2.15 ppm ), and acetamide NH (δ ~10 ppm ).
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ = 384.25 for C₁₂H₁₀BrN₃OS₂).
Data Reporting Standards:
- Melting point (e.g., 222–224°C ).
- Elemental analysis (C, H, N, S, Br within ±0.3% of theoretical values ).
Advanced: Which crystallographic tools and refinement methods are recommended for resolving the compound’s crystal structure?
Answer:
- Software Suite:
Methodology:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
- Hydrogen Bonding: Apply riding models for H atoms (Uiso = 1.2×Ueq of parent atoms) and refine anisotropic displacement parameters for non-H atoms .
Key Outputs:
- Space group (e.g., P1̄ for centrosymmetric dimers ).
- Hydrogen-bond geometries (e.g., N–H⋯S, d = 2.89 Å ).
Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical stability and solubility?
Answer:
- Hydrogen Bonds: Intramolecular N–H⋯S bonds stabilize the thiadiazole-acetamide conformation, while intermolecular N–H⋯N and C–H⋯O bonds form dimers or chains, reducing solubility .
- π-Stacking: Bromophenyl groups may engage in edge-to-face interactions, increasing melting points but decreasing dissolution rates .
Design Implications:
Introducing polar substituents (e.g., hydroxyl groups) disrupts dense packing, improving solubility for bioavailability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
